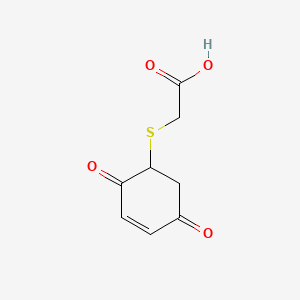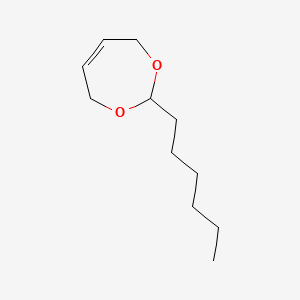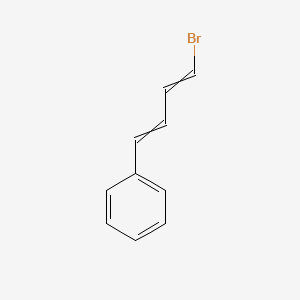
4-Bromobuta-1,3-dienylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE: is an organic compound characterized by the presence of a bromine atom attached to a conjugated diene system, which is further connected to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE typically involves the bromination of butadiene followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted under mild heating with catalysts like Lewis acids to facilitate the cycloaddition process.
Oxidation and Reduction Reactions: Utilizes oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of substituted butadiene derivatives.
Addition Reactions: Formation of cyclohexene derivatives.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is utilized in the production of polymers and advanced materials due to its reactive diene system .
Wirkmechanismus
The mechanism of action of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the bromine atom. The compound can act as a dienophile in Diels-Alder reactions, forming stable cyclic products. Additionally, the bromine atom can undergo nucleophilic substitution, leading to the formation of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene without the bromine and benzene substituents.
4-Bromo-1,3-butadiene: Lacks the benzene ring but has a similar brominated diene structure.
Styrene: Contains a benzene ring but lacks the conjugated diene system.
Eigenschaften
Molekularformel |
C10H9Br |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
4-bromobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
RHFAWXPHDBNIKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
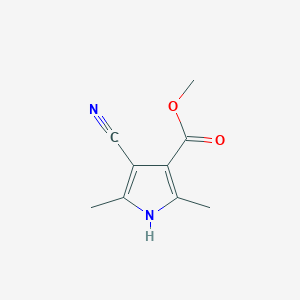
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
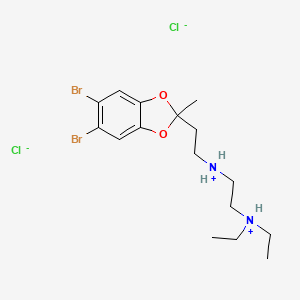
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
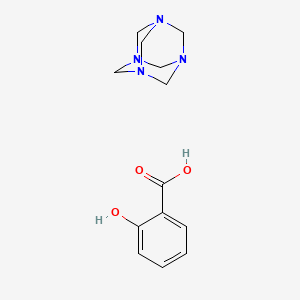

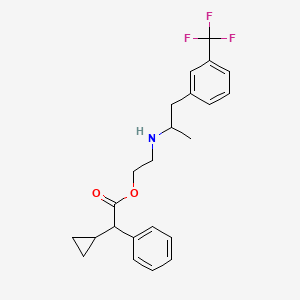
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)

